molecular formula C10H8O4 B034338 4-Carboxycinnamic acid CAS No. 19675-63-9

4-Carboxycinnamic acid

Cat. No. B034338
CAS RN: 19675-63-9
M. Wt: 192.17 g/mol
InChI Key: HAEJSGLKJYIYTB-ZZXKWVIFSA-N
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Description

4-Carboxycinnamic Acid is an organic compound belonging to the class of cinnamic acids. These compounds are characterized by a benzene ring and a carboxylic acid group forming 3-phenylprop-2-enoic acid . It is known for its aromatic properties and is used in various scientific and industrial applications.

Safety and Hazards

4-Carboxycinnamic acid may cause gastrointestinal irritation with nausea, vomiting, and diarrhea. It may be harmful if swallowed or inhaled . It can also cause skin and eye irritation .

Future Directions

The use of cinnamic acid, including 4-Carboxycinnamic acid, provides an approach to the research and development of biobased plastics for the reduction of global warming . The development of new biobased polymers with high performance and high functionality by employing biomasses as the raw material is a pressing issue among researchers .

Mechanism of Action

The mechanism of action of 4-Carboxycinnamic Acid involves its interaction with specific molecular targets:

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Carboxycinnamic Acid can be synthesized through several methods:

Industrial Production Methods: Industrial production often involves large-scale esterification and hydrolysis processes, ensuring high yield and purity. The reaction conditions are optimized to maintain consistency and efficiency.

Chemical Reactions Analysis

4-Carboxycinnamic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Peracetic acid, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products:

    Oxidation Products: Various carboxylic acid derivatives.

    Reduction Products: Alcohols, aldehydes.

    Substitution Products: Halogenated or nitrated derivatives.

Comparison with Similar Compounds

4-Carboxycinnamic Acid can be compared with other cinnamic acid derivatives:

Similar Compounds:

  • Cinnamic Acid
  • 3-Methoxy-4-Hydroxycinnamic Acid
  • 3,4-Dimethoxycinnamic Acid

This compound stands out due to its unique carboxyl group, enhancing its inhibitory effects and making it a valuable compound in various fields.

properties

IUPAC Name

4-[(E)-2-carboxyethenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O4/c11-9(12)6-3-7-1-4-8(5-2-7)10(13)14/h1-6H,(H,11,12)(H,13,14)/b6-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAEJSGLKJYIYTB-ZZXKWVIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

19675-63-9
Record name 4-(2-carboxyvinyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.277
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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